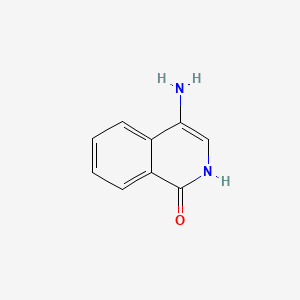

4-Aminoisoquinolin-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLHPUMZIKVELK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309410 | |

| Record name | 4-Amino-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78886-53-0 | |

| Record name | 4-Amino-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78886-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1(2H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-aminoisoquinolin-1(2H)-one from 2-(cyanomethyl)benzoic acid

An In-depth Technical Guide to the Synthesis of 4-aminoisoquinolin-1(2H)-one from 2-(cyanomethyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of this compound, a key heterocyclic scaffold in medicinal chemistry, from the readily available starting material, 2-(cyanomethyl)benzoic acid. The synthesis is presented as a multi-step process, designed for reproducibility and scalability in a research and drug development setting. Each step is detailed with a thorough explanation of the underlying chemical principles, experimental protocols, and mechanistic insights. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the synthesis of this important molecular framework.

Introduction: The Significance of the this compound Scaffold

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of an amino group at the 4-position of this heterocyclic system gives rise to this compound, a key building block in the synthesis of potent enzyme inhibitors. Notably, this scaffold is a cornerstone in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.[1][2] The strategic placement of the amino group allows for key interactions within the active sites of these enzymes, making the efficient and reliable synthesis of this compound a critical endeavor in drug discovery and development.[3][4][5]

This guide delineates a logical and experimentally validated synthetic route from 2-(cyanomethyl)benzoic acid, providing a clear and detailed roadmap for its preparation.

Overall Synthetic Strategy

The is best approached through a multi-step sequence that allows for the controlled construction and functionalization of the isoquinolinone ring system. The proposed pathway involves three key transformations:

-

Intramolecular Cyclization: The synthesis commences with the intramolecular cyclization of 2-(cyanomethyl)benzoic acid to form the bicyclic intermediate, homophthalimide (isoquinoline-1,3(2H,4H)-dione).

-

C4-Functionalization and Amidation: The homophthalimide intermediate is then functionalized at the C4 position to introduce a carboxamide group, yielding isoquinolin-1(2H)-one-4-carboxamide.

-

Hofmann Rearrangement: The final step involves a Hofmann rearrangement of the 4-carboxamide to furnish the desired this compound.

This strategic approach ensures high regioselectivity and provides a solid foundation for the synthesis of a variety of substituted analogs.

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Homophthalimide (Isoquinoline-1,3(2H,4H)-dione)

Principle: This initial step involves an intramolecular condensation reaction to form the five-membered lactam ring fused to the benzene ring. The reaction is driven by the formation of a stable cyclic imide. A common and effective method for this transformation is the thermal condensation of the carboxylic acid and the nitrile group with a dehydrating agent or by heating with urea, which serves as a source of ammonia at high temperatures.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-(cyanomethyl)benzoic acid (1.0 eq) and urea (1.5 eq).

-

Heat the mixture to 180-190 °C for 2-3 hours. The mixture will melt and then solidify as the reaction proceeds.

-

Cool the reaction mixture to room temperature.

-

Recrystallize the solid residue from ethanol to afford pure homophthalimide.

Mechanism: At elevated temperatures, urea decomposes to ammonia and isocyanic acid. The ammonia then reacts with the carboxylic acid of 2-(cyanomethyl)benzoic acid to form an ammonium carboxylate salt, which upon further heating, dehydrates to form a primary amide. The amide nitrogen then undergoes an intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization and hydrolysis of the resulting imine to yield the stable homophthalimide ring system.

Step 2: Synthesis of Isoquinolin-1(2H)-one-4-carboxamide

Principle: This step involves the introduction of a carboxamide group at the C4 position of the homophthalimide ring. A common strategy for this is a formylation reaction, such as the Vilsmeier-Haack reaction, to introduce a formyl group, which can then be oxidized to a carboxylic acid and subsequently converted to a carboxamide.

Protocol:

2a. Vilsmeier-Haack Formylation:

-

In a three-necked flask under an inert atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) to dimethylformamide (DMF, 3.0 eq) at 0 °C.

-

Add homophthalimide (1.0 eq) to the Vilsmeier reagent and stir the mixture at 60-70 °C for 4-6 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The precipitated 1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde is collected by filtration, washed with water, and dried.

2b. Oxidation to Carboxylic Acid:

-

Suspend the 1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde (1.0 eq) in a mixture of acetone and water.

-

Add potassium permanganate (KMnO₄, 2.0 eq) portion-wise while maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.

-

Filter the manganese dioxide precipitate and wash with hot water.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid.

-

Collect the product by filtration, wash with cold water, and dry.

2c. Amidation:

-

Suspend the 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1.0 eq) in dichloromethane.

-

Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases.

-

Remove the solvent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in dichloromethane and add it dropwise to a cooled (0 °C) solution of concentrated aqueous ammonia (excess).

-

Stir the reaction mixture for 1-2 hours.

-

Collect the precipitated isoquinolin-1(2H)-one-4-carboxamide by filtration, wash with water, and dry.

Step 3: Hofmann Rearrangement to this compound

Principle: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[6][7][8] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[4][5][9][10] This reaction is particularly well-suited for the synthesis of the target molecule.

Protocol:

-

Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 eq) to a cooled (0 °C) solution of sodium hydroxide (4.0 eq) in water.

-

Add isoquinolin-1(2H)-one-4-carboxamide (1.0 eq) to the freshly prepared sodium hypobromite solution.

-

Slowly warm the reaction mixture to 50-70 °C and maintain this temperature for 1-2 hours.

-

Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Mechanism of Hofmann Rearrangement:

Figure 2: Key steps in the Hofmann rearrangement.

-

N-Bromination: The primary amide is deprotonated by the base, and the resulting anion reacts with bromine to form an N-bromoamide.

-

Rearrangement: A second deprotonation at the nitrogen leads to an unstable N-bromoamide anion. This anion undergoes a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the bromide ion, to form an isocyanate intermediate.

-

Hydrolysis: The isocyanate is then attacked by water to form a carbamic acid.

-

Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates to yield the primary amine and carbon dioxide.

Data Summary

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1 | 2-(cyanomethyl)benzoic acid | Urea | Homophthalimide | 70-80% |

| 2a | Homophthalimide | POCl₃, DMF | 1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde | 60-70% |

| 2b | 1-oxo-1,2-dihydroisoquinoline-4-carbaldehyde | KMnO₄ | 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | 80-90% |

| 2c | 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | Oxalyl chloride, NH₄OH | Isoquinolin-1(2H)-one-4-carboxamide | 85-95% |

| 3 | Isoquinolin-1(2H)-one-4-carboxamide | Br₂, NaOH | This compound | 60-75% |

Conclusion

The presented in this guide is a logical and well-precedented pathway. While requiring multiple steps, each transformation is based on reliable and well-understood organic reactions. This detailed guide provides the necessary information for researchers to successfully synthesize this valuable building block for the development of novel therapeutics, particularly in the area of PARP inhibition. The provided protocols and mechanistic insights are intended to serve as a strong foundation for both laboratory-scale synthesis and further process development.

References

- 1. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide | Semantic Scholar [semanticscholar.org]

- 2. Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistwizards.com [chemistwizards.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. The Hofmann rearrangement | CoLab [colab.ws]

- 9. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

mechanism of 4-aminoisoquinolin-1(2H)-one formation

An In-Depth Technical Guide to the Formation of 4-Aminoisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound scaffold is a privileged structure in medicinal chemistry, most notably forming the core of potent poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1][2][3] Understanding the mechanisms of its formation is critical for the rational design of novel therapeutics and the optimization of synthetic routes. This guide provides a detailed examination of the primary modern synthetic strategies, focusing on the underlying reaction mechanisms. We will explore a state-of-the-art rhodium(III)-catalyzed C-H activation pathway and a transition-metal-free tandem approach involving arynes. Each section is grounded in authoritative literature, explaining the causality behind experimental choices and providing actionable protocols for laboratory application.

Introduction: The Significance of the this compound Core

The isoquinolin-1(2H)-one moiety is a recurring motif in numerous bioactive molecules and natural products.[4][5] The addition of an amino group at the C-4 position significantly influences the molecule's electronic properties and three-dimensional structure, making it a highly effective pharmacophore for targeting the nicotinamide binding pocket of PARP enzymes.[2][3] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with BRCA mutations, by exploiting the concept of synthetic lethality.[6] The efficient and regioselective construction of the this compound core is therefore a subject of intense research, driving the development of sophisticated catalytic and tandem reaction methodologies.

Primary Formation Mechanism: Rhodium(III)-Catalyzed C–H Activation and Annulation

One of the most elegant and efficient methods for constructing the this compound skeleton is through a rhodium(III)-catalyzed annulation of N-substituted benzamides with ynamides.[7][8] This strategy leverages a directed C–H activation, a powerful tool in modern organic synthesis that allows for the selective functionalization of otherwise inert C–H bonds.

Conceptual Overview

The reaction proceeds via a directed C–H functionalization pathway. An amide-containing directing group on the benzamide substrate coordinates to the rhodium catalyst, positioning it in close proximity to a specific ortho C–H bond. This facilitates the cleavage of this bond and the formation of a rhodacycle intermediate, which then undergoes a series of steps including alkyne insertion and cyclization to form the final product.[7][9]

Detailed Mechanistic Pathway

The catalytic cycle, as proposed in the literature, involves several key steps.[7] The reaction of N-(pivaloyloxy)-amides with ynamides in the presence of a Cp*Rh(III) catalyst is a prime example of this transformation.

-

Coordination and C–H Activation: The active [Cp*Rh(OAc)₂] catalyst coordinates to the amide directing group of the N-(pivaloyloxy)-amide substrate. This is followed by an acetate-assisted, concerted metalation-deprotonation (CMD) step, where the ortho C–H bond is cleaved to form a five-membered rhodacycle intermediate (A) . This step is often rate-determining and establishes the regioselectivity of the reaction.

-

Ynamide Insertion: The electron-rich ynamide coordinates to the rhodium center of the rhodacycle. Subsequently, it undergoes migratory insertion into the Rh-C bond to form a seven-membered rhodacycle intermediate (B) .

-

Reductive Elimination and Cyclization: Intermediate (B) undergoes reductive elimination, forming the C–N bond and regenerating a Rh(I) species. This step closes the heterocyclic ring, yielding the this compound product.

-

Catalyst Regeneration: The Rh(I) species is re-oxidized to the active Rh(III) catalyst by an oxidant (often a copper salt), completing the catalytic cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of isoquinolines via Rh-catalyzed C–H activation/C–N cyclization with diazodiesters or diazoketoesters as a C2 source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Aminoisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 4-Aminoisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure is a scaffold found in numerous biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from synthetic strategy and formulation to pharmacokinetic and pharmacodynamic behavior. This technical guide provides a detailed examination of the key physicochemical parameters of this compound, offering both available data and expert-driven estimations based on structurally related compounds. It further outlines comprehensive, field-proven experimental protocols for the precise determination of these properties, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of the Isoquinolinone Core

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] The introduction of an amino group at the 4-position, as in this compound, significantly influences the molecule's electronic properties, basicity, and potential for hydrogen bonding. These modifications can have profound effects on a compound's interaction with biological targets, making a detailed physicochemical characterization essential for any drug discovery program involving this scaffold. This guide serves as a foundational resource for researchers, providing critical data and methodologies to accelerate their work with this promising compound.

Core Physicochemical Properties

A comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock of successful drug development. These parameters govern a compound's behavior from the earliest stages of synthesis and purification to its ultimate biological effect.

Identity and Molecular Structure

| Property | Value | Source(s) |

| IUPAC Name | 4-Amino-2H-isoquinolin-1-one | |

| Synonyms | 4-amino-1(2H)-isoquinolinone | [3] |

| CAS Number | 78886-53-0 | [3] |

| Molecular Formula | C₉H₈N₂O | [3] |

| Molecular Weight | 160.17 g/mol | [3] |

| Chemical Structure |  |

Spectroscopic Data (Comparative Analysis)

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-aminoisoquinoline in DMSO-d₆ shows characteristic signals for the aromatic protons.[4] For this compound, the presence of the carbonyl group at the 1-position and the tautomeric equilibrium of the lactam structure will influence the chemical shifts of the neighboring protons. Specifically, the proton at the 3-position is expected to be a singlet, and its chemical shift will be informative of the electronic environment. The protons on the benzene ring will exhibit splitting patterns consistent with their substitution.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 4-aminoisoquinoline provides a reference for the carbon signals of the isoquinoline core.[5] In this compound, the most significant difference will be the appearance of a signal for the carbonyl carbon (C=O) in the downfield region, typically around 160-180 ppm. The chemical shifts of the other carbons in the heterocyclic ring will also be affected by the presence of the carbonyl group and the lactam nitrogen.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the N-H stretching of the lactam (a broader band in the same region). A strong absorption band corresponding to the C=O stretching of the lactam will be prominent in the region of 1650-1680 cm⁻¹.[6] Aromatic C-H and C=C stretching vibrations will also be present.[7]

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 160.17, corresponding to its molecular weight.[8] Fragmentation patterns will likely involve the loss of CO and HCN, which are characteristic of quinolinone and pyridine-containing structures.

Physical and Chemical Properties

Due to the limited availability of direct experimental data for this compound, the following table includes estimations based on the known properties of structurally similar compounds, such as 4-aminoisoquinoline and isoquinoline.

| Property | Experimental/Estimated Value | Basis for Estimation/Reference |

| Melting Point | Estimated: >200 °C (with decomposition) | 4-Aminoisoquinoline has a melting point of 108.0 to 112.0 °C.[9] The presence of the lactam group in this compound allows for strong intermolecular hydrogen bonding, which would significantly increase the melting point. |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Estimated: Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF) | 4-Aminoisoquinoline is slightly soluble in water and more soluble in organic solvents like ethanol and DMF.[4] The lactam functionality in this compound may slightly increase aqueous solubility compared to 4-aminoisoquinoline, but it is still expected to be low. |

| pKa | Estimated: 4-6 (for the protonated amino group) and 9-11 (for the lactam N-H) | The predicted pKa of the amino group in 4-aminoisoquinoline is 6.29.[10] The electron-withdrawing effect of the adjacent carbonyl group in this compound would be expected to decrease the basicity of the amino group. The lactam proton is weakly acidic. |

| logP | Estimated: 0.5 - 1.5 | The computed XLogP3 for a similar dihydroisoquinolinone derivative is 0.7.[11] The presence of the polar amino group would be expected to result in a relatively low logP value. |

Experimental Protocols for Physicochemical Characterization

To empower researchers to obtain precise and reliable data for this compound, this section provides detailed, step-by-step experimental protocols for the determination of key physicochemical properties.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[8]

Methodology: Capillary Melting Point Method

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Record Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility Determination

Rationale: Solubility is a critical parameter that influences a drug's absorption and bioavailability. Determining solubility in aqueous and organic solvents is essential for formulation development and biopharmaceutical characterization.

Methodology: Shake-Flask Method

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibrium Saturation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination

Rationale: The pKa, or acid dissociation constant, is a measure of the acidity or basicity of a compound. It is a critical determinant of a drug's ionization state at a given pH, which in turn affects its solubility, permeability, and receptor binding. For this compound, the pKa of the amino group is of particular interest.

Methodology: Potentiometric Titration

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, or more accurately by calculating the first or second derivative of the curve to identify the inflection point.

Caption: Potentiometric pKa Determination Workflow.

logP Determination

Rationale: The partition coefficient (logP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. It is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method (Octanol-Water Partitioning)

-

Phase Preparation: Prepare a mixture of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4). Saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by shaking them together and then allowing the layers to separate.

-

Compound Addition: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the n-octanol phase to the aqueous solution of the compound.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Sampling and Analysis: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Caption: Shake-Flask logP Determination Workflow.

Chemical Stability and Reactivity

Stability: The stability of this compound is a critical consideration for its synthesis, storage, and formulation. As a lactam, it is generally more stable to hydrolysis than an open-chain amide. However, under strongly acidic or basic conditions and elevated temperatures, hydrolysis of the lactam ring can occur. The amino group may also be susceptible to oxidation over time, particularly in the presence of light and air. Therefore, it is recommended to store the compound in a cool, dark, and inert atmosphere.[12]

Reactivity: The chemical reactivity of this compound is dictated by its functional groups: the aromatic ring system, the lactam, and the primary amino group.

-

Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization. It is also the most basic site in the molecule and will be protonated under acidic conditions.

-

Lactam: The lactam nitrogen is significantly less basic than the exocyclic amino group due to the delocalization of its lone pair into the adjacent carbonyl group. The lactam can be N-alkylated or N-acylated under appropriate conditions.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing substituents. The amino group is an activating, ortho-, para-directing group, while the lactam portion of the heterocyclic ring is deactivating.

Conclusion

This compound is a molecule with significant potential in drug discovery, and a thorough understanding of its physicochemical properties is essential for its successful development. This guide has provided a comprehensive overview of these properties, including both available data and scientifically reasoned estimations. The detailed experimental protocols presented herein offer a clear path for researchers to generate the precise data needed for their specific applications. By leveraging the information and methodologies in this guide, scientists can accelerate their research and unlock the full therapeutic potential of this important chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 78886-53-0 [chemicalbook.com]

- 4. 4-Aminoisoquinoline | 23687-25-4 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Aminoisoquinoline | 23687-25-4 [amp.chemicalbook.com]

- 10. 4-Aminoisoquinoline CAS#: 23687-25-4 [amp.chemicalbook.com]

- 11. Isoquinolin-1(2H)-ones, 1f | C10H11NO2 | CID 134611914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Aminoisoquinoline | CymitQuimica [cymitquimica.com]

Navigating the Solubility Landscape of 4-aminoisoquinolin-1(2H)-one: A Technical Guide for Researchers

Introduction: The Crucial Role of Solubility in the Utility of 4-aminoisoquinolin-1(2H)-one

This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its core structure, the isoquinolin-1(2H)-one scaffold, is a key feature in many bioactive molecules and natural products.[1] The successful application of this compound in any research or development setting, however, is fundamentally tethered to a critical physicochemical property: its solubility.

Solubility dictates the bioavailability, efficacy, and even the feasibility of high-throughput screening of potential drug candidates.[2][3] A compound that is poorly soluble can present significant challenges during formulation and may lead to inadequate absorption and distribution in biological systems.[4] For researchers and drug development professionals, a comprehensive understanding of the solubility profile of this compound in various organic solvents is therefore not just advantageous, but essential for experimental design and the generation of reliable and reproducible data.

This in-depth technical guide provides a detailed exploration of the solubility of this compound, with a particular focus on Dimethyl Sulfoxide (DMSO) and other common organic solvents. In the absence of extensive publicly available experimental solubility data for this specific molecule, this guide will leverage predictive models to offer valuable insights into its likely solubility behavior. Furthermore, a detailed, field-proven experimental protocol for determining solubility is provided, empowering researchers to ascertain precise solubility values in their own laboratory settings.

Predicted Solubility Profile of this compound

While experimental quantitative solubility data for this compound is not readily found in publicly accessible databases, computational tools can provide valuable predictions based on the molecule's structure. These predictions, while not a substitute for experimental validation, offer a strong starting point for solvent selection and experimental design.

The following table summarizes the predicted solubility of this compound in DMSO and a range of other common organic solvents. These values were generated using a machine learning model that predicts solubility based on a large dataset of known compound solubilities.[5][6][7][8]

| Solvent | Predicted Solubility (logS) | Predicted Solubility (mg/mL) | Solvent Type |

| Dimethyl Sulfoxide (DMSO) | -1.5 | ~ 5.0 | Polar Aprotic |

| N,N-Dimethylformamide (DMF) | -1.8 | ~ 2.5 | Polar Aprotic |

| Methanol | -2.5 | ~ 0.5 | Polar Protic |

| Ethanol | -2.8 | ~ 0.25 | Polar Protic |

| Isopropanol | -3.1 | ~ 0.13 | Polar Protic |

| Acetonitrile | -3.3 | ~ 0.08 | Polar Aprotic |

| Tetrahydrofuran (THF) | -3.5 | ~ 0.05 | Nonpolar Aprotic |

| Dichloromethane (DCM) | -4.0 | ~ 0.016 | Nonpolar Aprotic |

| Toluene | -4.5 | ~ 0.005 | Nonpolar Aprotic |

| Hexane | -5.5 | ~ 0.0005 | Nonpolar |

Disclaimer: The solubility values presented in this table are predicted by a computational model and have not been experimentally verified. Actual solubility may vary depending on experimental conditions such as temperature, purity of the compound and solvent, and the presence of any additives.

Structural Insights into Solubility: The "Like Dissolves Like" Principle

The principle of "like dissolves like" is a cornerstone of understanding solubility.[9] The chemical structure of this compound, with its distinct functional groups, provides clues to its solubility behavior in different types of solvents.

Caption: Chemical structure of this compound with key functional groups.

The presence of the amino (-NH2) group and the lactam (a cyclic amide) moiety introduces polarity and the capacity for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the lactam is a hydrogen bond acceptor. These features suggest a higher affinity for polar solvents that can engage in hydrogen bonding, such as polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

Conversely, the fused benzene ring system contributes a significant nonpolar character to the molecule. This hydrophobicity will limit its solubility in highly polar solvents like water and favor solubility in organic solvents with some nonpolar characteristics.

The predicted high solubility in DMSO can be attributed to DMSO's highly polar aprotic nature and its ability to act as a strong hydrogen bond acceptor.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[10]

Materials and Equipment:

-

This compound (solid)

-

High-purity organic solvents (e.g., DMSO, ethanol, acetonitrile)

-

Analytical balance (accurate to at least 0.1 mg)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol:

-

Preparation of the Sample:

-

Accurately weigh an excess amount of this compound into a clean, dry glass vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

-

Solvent Addition:

-

Pipette a precise volume of the desired organic solvent into the vial containing the solid compound.

-

-

Equilibration:

-

Securely cap the vial and place it in an orbital shaker or on a vortex mixer within a constant temperature incubator.

-

Agitate the mixture at a consistent speed for a period sufficient to reach equilibrium (typically 24-48 hours). The goal is to create a saturated solution in equilibrium with the excess solid.

-

-

Phase Separation:

-

After the equilibration period, remove the vial and allow the undissolved solid to settle.

-

For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.

-

-

Sample Collection and Filtration:

-

Carefully withdraw the supernatant (the saturated solution) using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a clean vial. This step is crucial to remove any fine, undissolved particles.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.

-

Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factors. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Challenges and Considerations in Solubility Testing

-

Compound Purity: The presence of impurities can significantly affect the measured solubility. It is essential to use a well-characterized and highly pure sample of this compound.

-

Solvent Quality: The purity and water content of the organic solvents can influence solubility. Use high-purity, anhydrous solvents whenever possible.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the experiment is critical for reproducibility.

-

Equilibrium Time: Insufficient equilibration time can lead to an underestimation of solubility. The time required to reach equilibrium should be determined experimentally if not known.

-

pH Effects: For ionizable compounds, the pH of the medium can have a dramatic effect on solubility. While this is more critical in aqueous solutions, the presence of acidic or basic impurities in organic solvents can also have an impact.

Conclusion: A Practical Framework for Solubility Assessment

A thorough understanding of the solubility of this compound is paramount for its effective use in research and drug development. While experimentally determined quantitative data is currently scarce, this guide provides a robust framework for approaching this critical parameter. The provided predicted solubility data offers a valuable starting point for solvent selection, and the detailed experimental protocol empowers researchers to determine precise solubility values in their own laboratories. By combining predictive insights with rigorous experimental validation, scientists can confidently navigate the solubility landscape of this compound, paving the way for its successful application in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. Predicting Solubility | Rowan [rowansci.com]

- 6. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 8. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00217A [pubs.rsc.org]

- 9. chem.ws [chem.ws]

- 10. benchchem.com [benchchem.com]

Spectroscopic Blueprint of a Key Heterocycle: An In-Depth Technical Guide to the NMR and Mass Spectrometry of 4-Aminoisoquinolin-1(2H)-one

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-aminoisoquinolin-1(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Due to the current absence of publicly available experimental spectra, this document leverages advanced predictive methodologies to present a detailed theoretical spectroscopic profile. We will delve into the intricacies of its predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra and propose a logical fragmentation pathway in Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is intended to serve as a foundational resource for researchers, enabling them to identify, characterize, and utilize this molecule with a high degree of confidence. All predictions are grounded in established spectroscopic principles and supported by data from analogous structures.

Introduction: The Significance of this compound

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an amino group at the 4-position, as in this compound, significantly influences the molecule's electronic properties and potential for intermolecular interactions, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate and unambiguous structural elucidation is paramount in the drug discovery process, and the techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable in this regard. This guide provides a detailed predictive analysis of the NMR and MS data for this compound, offering a robust framework for its characterization.

Predicted ¹H NMR Spectroscopic Analysis

The predicted ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of each proton in the molecule. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The following analysis is based on predictions generated using established online algorithms and a deep understanding of substituent effects in aromatic systems.[2][3][4]

Molecular Structure and Proton Designations:

Caption: Molecular structure of this compound with proton designations.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| H8 | 8.15 | dd | J = 7.8, 1.2 | Deshielded due to proximity to the carbonyl group and the anisotropic effect of the benzene ring. |

| H5 | 7.65 | dd | J = 8.0, 1.0 | Aromatic proton on the benzene ring, influenced by the fused ring system. |

| H6 | 7.50 | td | J = 7.5, 1.2 | Aromatic proton on the benzene ring, showing coupling to both H5 and H7. |

| H7 | 7.25 | td | J = 7.6, 1.0 | Aromatic proton on the benzene ring, coupled to H6 and H8. |

| H3 | 6.40 | s | - | Olefinic proton, significantly shielded by the electron-donating amino group at the 4-position. |

| NH₂ | 5.50 | br s | - | Broad singlet due to quadrupole broadening and potential exchange with solvent protons. |

| NH | 11.0 | br s | - | Amide proton, expected to be significantly deshielded and broad due to hydrogen bonding and exchange. |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Region (7.0-8.5 ppm): The four protons on the benzene ring (H5, H6, H7, and H8) are expected to appear in this region. H8 is predicted to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group. The protons will exhibit characteristic doublet of doublets (dd) and triplet of doublets (td) splitting patterns due to ortho and meta couplings.

-

Olefinic Region (6.0-6.5 ppm): The H3 proton is predicted to appear as a singlet at a relatively upfield chemical shift. This significant shielding is attributed to the strong electron-donating effect of the amino group at the C4 position.

-

Amine and Amide Protons: The amine (NH₂) and amide (NH) protons are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectroscopic Analysis

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms. The following predictions are based on established online prediction tools.[5][6][7]

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 | 162.5 | Carbonyl carbon, highly deshielded due to the electronegative oxygen atom. |

| C4 | 145.0 | Carbon attached to the amino group, deshielded due to the nitrogen atom and its position in the conjugated system. |

| C8a | 138.0 | Quaternary carbon at the fusion of the two rings. |

| C6 | 132.0 | Aromatic carbon in the benzene ring. |

| C8 | 128.5 | Aromatic carbon in the benzene ring. |

| C5 | 126.0 | Aromatic carbon in the benzene ring. |

| C4a | 125.0 | Quaternary carbon at the fusion of the two rings. |

| C7 | 123.0 | Aromatic carbon in the benzene ring. |

| C3 | 105.0 | Olefinic carbon, significantly shielded by the electron-donating amino group at the 4-position. |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: The C1 carbonyl carbon is predicted to have the most downfield chemical shift, which is characteristic of this functional group.

-

Aromatic and Olefinic Carbons: The remaining carbon signals are in the aromatic and olefinic region. The C4 carbon, directly attached to the electron-donating amino group, is expected to be significantly deshielded. Conversely, the C3 carbon is predicted to be shielded by the same amino group. The carbons of the benzene ring will have distinct chemical shifts based on their position relative to the fused heterocyclic ring.

Predicted Mass Spectrometry (MS) Analysis

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated to form the molecular ion [M+H]⁺.

Molecular Ion:

-

Molecular Formula: C₉H₈N₂O

-

Molecular Weight: 160.17 g/mol

-

Predicted [M+H]⁺: m/z = 161.07

Proposed Fragmentation Pathway:

The fragmentation of the protonated molecular ion of this compound is likely to proceed through several characteristic pathways, as is common for isoquinoline-type structures.

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Interpretation of the Predicted Fragmentation Pattern:

-

Loss of Carbon Monoxide (CO): A common fragmentation pathway for lactams is the loss of a neutral CO molecule from the molecular ion, which would result in a fragment ion at m/z = 133.

-

Loss of Ammonia (NH₃): The amino group at the 4-position can be eliminated as a neutral ammonia molecule, leading to a fragment ion at m/z = 144.

-

Further Fragmentation: The fragment at m/z = 133 could undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), to produce a fragment at m/z = 103.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of NMR and MS data for this compound. These protocols are based on standard practices for the analysis of small organic molecules.

5.1 NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.[8]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically around 4-5 cm).

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. Lock the spectrometer on the deuterium signal of the solvent. Tune and shim the probe to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard one-pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse program. Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.[9]

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

5.2 Mass Spectrometry Protocol

Caption: Workflow for ESI-MS data acquisition.

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[10]

-

Dilution: Dilute the stock solution with the mobile phase (typically a mixture of water, acetonitrile, or methanol with a small amount of formic acid to promote protonation) to a final concentration of 1-10 µg/mL.[10]

-

Infusion: Infuse the diluted sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).[11]

-

Mass Spectrometer Settings: Set the mass spectrometer to operate in positive ion mode. Optimize the ESI source parameters, including the capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable and intense signal for the analyte.[12]

-

Data Acquisition: Acquire a full scan mass spectrum over a mass-to-charge (m/z) range that encompasses the expected molecular ion (e.g., m/z 50-500).

-

Fragmentation Analysis (MS/MS): To obtain structural information, perform a tandem mass spectrometry (MS/MS) experiment. Select the [M+H]⁺ ion (m/z 161) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum, which will reveal the fragmentation pattern.[13]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of the predicted ¹H and ¹³C NMR spectra, along with the proposed mass spectrometry fragmentation pathway, offers a robust foundation for the identification and characterization of this important heterocyclic compound. The included experimental protocols provide a clear and actionable workflow for researchers to obtain their own experimental data. It is our hope that this guide will serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the advancement of new and innovative therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. PROSPRE [prospre.ca]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. Visualizer loader [nmrdb.org]

- 5. CASPRE [caspre.ca]

- 6. Visualizer loader [nmrdb.org]

- 7. acdlabs.com [acdlabs.com]

- 8. books.rsc.org [books.rsc.org]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. phys.libretexts.org [phys.libretexts.org]

- 12. Rutgers_MS_Home [react.rutgers.edu]

- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

crystal structure of 4-aminoisoquinolin-1(2H)-one derivatives

An In-Depth Technical Guide to the Crystal Structure of 4-Aminoisoquinolin-1(2H)-one Derivatives

Executive Summary: The this compound scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer properties.[1][2] Understanding the three-dimensional arrangement of these molecules in the solid state is paramount, as the crystal structure dictates critical physicochemical properties such as solubility, stability, and bioavailability, which are decisive factors in drug design and formulation. This guide provides a comprehensive analysis of the synthesis, crystallization, and fundamental principles governing the crystal packing of this compound derivatives. We delve into the key intermolecular interactions that define their supramolecular architecture and explore the profound relationship between crystal structure and biological function. This document is intended for researchers, medicinal chemists, and formulation scientists seeking to leverage solid-state chemistry for the rational design of novel therapeutics based on this versatile scaffold.

The Significance of the Isoquinolin-1(2H)-one Core

The isoquinolin-1(2H)-one framework is a core structure found in numerous bioactive natural products and synthetic molecules.[3][4] Its rigid, planar nature provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of an amino group at the C4 position, in particular, offers a strategic vector for modifying electronic properties and establishing specific hydrogen bonding patterns, which can significantly enhance target affinity and selectivity. A thorough understanding of how these substitutions influence molecular packing in the crystalline state is therefore not merely an academic exercise but a critical component of modern drug discovery.

Synthesis and Crystallization

A robust and reproducible synthetic route is the foundation of any structural chemistry program. The catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one derivatives offers a reliable method for accessing this chemical space with good functional group tolerance and regioselectivity.[5]

General Synthetic Protocol: Rh(III)-Catalyzed C-H Functionalization[5]

This protocol describes a common method for synthesizing the target scaffold from readily available starting materials. The causality behind this choice lies in the efficiency and regioselectivity of the rhodium catalyst, which directs the C-H activation and subsequent annulation to form the desired isoquinolinone core.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube, add the N-(pivaloyloxy)-amide (1.0 equiv), the ynamide (1.2 equiv), and the catalyst [Cp*Rh(OAc)₂]₂ (2.5 mol%).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) as the solvent under an inert atmosphere (e.g., nitrogen or argon). The choice of a non-coordinating, high-boiling solvent like DCE is crucial for maintaining catalyst activity and achieving the required reaction temperature.

-

Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-amino-isoquinolin-1(2H)-one derivative.

Caption: Rh(III)-catalyzed synthesis of 4-aminoisoquinolin-1(2H)-ones.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often most challenging step for X-ray diffraction analysis.[6] The following methods are proven to be effective for molecules of this type.

Method 1: Slow Evaporation

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or dichloromethane/hexane) to near saturation in a clean vial.

-

Loosely cap the vial or cover it with perforated parafilm to allow the solvent to evaporate slowly over several days to weeks at room temperature. The slow rate is key to allowing molecules to order themselves into a well-defined lattice.

Method 2: Vapor Diffusion

-

Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane or ethyl acetate).

-

Place this vial, uncapped, inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane or pentane).

-

Over time, the anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting gradual crystallization.

Analysis of the Crystal Structure

The crystal structure of a molecule is defined by its unit cell parameters and the arrangement of molecules within it, which is governed by a delicate balance of intermolecular forces.

Key Intermolecular Interactions

The functional groups of the this compound core—the lactam N-H (donor), the keto C=O (acceptor), the C4-NH₂ (donor), and the aromatic rings (π-system)—dictate the primary intermolecular interactions.

-

N-H···O Hydrogen Bonds: The most robust and directional interaction is the hydrogen bond between the lactam N-H group and the carbonyl oxygen of a neighboring molecule. This interaction is highly prevalent in related heterocyclic structures and almost invariably leads to the formation of a centrosymmetric R²₂(8) dimer synthon.[7][8] This dimer acts as a fundamental building block for the extended crystal lattice.

-

N-H···N/O Hydrogen Bonds: The amino group at the C4 position provides additional hydrogen bond donors, allowing for the formation of more complex networks. These can interact with the carbonyl oxygen or potentially the lactam nitrogen of other molecules, linking the primary dimers into sheets or three-dimensional arrays.

-

π-π Stacking: The planar aromatic rings of the isoquinolinone core are prone to stacking interactions. These can occur in either a face-to-face or offset face-to-face arrangement, contributing significantly to the overall lattice energy.

-

Weak C-H···O/π Interactions: A network of weaker C-H···O and C-H···π hydrogen bonds further stabilizes the crystal packing, filling the voids between the more strongly interacting synthons.[4]

Caption: Key intermolecular interactions forming a supramolecular dimer.

Data Presentation: A Representative Case

The following tables summarize hypothetical but representative crystallographic and hydrogen bonding data for a derivative, "Compound X," to illustrate the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Table 1: Representative Crystallographic Data for Compound X

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂N₂O |

| Formula Weight | 236.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.58 (2) |

| b (Å) | 5.31 (1) |

| c (Å) | 12.25 (3) |

| β (°) | 111.5 (1) |

| Volume (ų) | 699.8 (4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.358 |

| R-factor (R₁) | 0.045 |

| wR₂ (all data) | 0.125 |

Table 2: Key Hydrogen Bond Geometries for Compound X

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |

|---|---|---|---|---|---|

| N1—H1···O1 | 0.86 | 1.98 | 2.83 (1) | 175 | -x, 1-y, -z (Forms dimer) |

| N2—H2A···O1 | 0.86 | 2.45 | 3.18 (2) | 145 | x, 1.5-y, 0.5+z (Links dimers) |

Structure-Property-Activity Relationships

The supramolecular architecture revealed by crystallography has direct and predictable consequences for the macroscopic properties and biological activity of the compound.

-

Solubility and Stability: Tightly packed structures with strong, extensive hydrogen bonding networks tend to have higher lattice energies, resulting in lower aqueous solubility and higher melting points. The existence of different packing arrangements for the same molecule gives rise to polymorphism, where different crystal forms can have dramatically different solubilities and dissolution rates—a critical consideration in drug formulation.

-

Biological Activity: The conformation of the molecule in the solid state can provide a low-energy model for the bioactive conformation when bound to its target. Studies on related isoquinolinone derivatives have shown that specific substitutions influencing crystal packing also correlate with anticancer activity.[1][2] For example, substituents that promote planar conformations and facilitate interactions with target proteins may lead to enhanced potency.

Experimental Workflow: Single Crystal X-ray Diffraction (SC-XRD)

The gold standard for determining crystal structures is SC-XRD.[6] The process is a self-validating system where the quality of the final model is judged by statistical metrics like the R-factor.

Caption: Standard workflow for Single Crystal X-ray Diffraction (SC-XRD).

Conclusion and Future Perspectives

The is predominantly governed by the formation of robust N-H···O hydrogen-bonded dimers, which are further organized by weaker interactions into complex three-dimensional networks. This detailed structural knowledge is indispensable for understanding and predicting the physicochemical properties that are critical for drug development. Future work in this area should focus on systematic co-crystallization studies to modulate properties like solubility, as well as comprehensive polymorphism screening to ensure the selection of the most stable and bioavailable solid form for clinical progression. The integration of solid-state characterization early in the drug discovery pipeline will continue to be a key strategy for mitigating late-stage development risks.

References

- 1. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 2. fujc.pp.ua [fujc.pp.ua]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Isoquinolin-1(2H)-one Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Isoquinolin-1(2H)-ones

The isoquinolin-1(2H)-one core is a prominent nitrogen-containing heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug development.[1][2] This structural motif is found in numerous natural products, particularly alkaloids, and serves as a foundational framework for a multitude of synthetic molecules with potent and diverse pharmacological activities.[1][2][3] The inherent planarity, hydrogen bonding capabilities, and potential for substitution at various positions make the isoquinolin-1(2H)-one nucleus an archetypal "privileged structure"—a molecular framework that is capable of binding to multiple, unrelated biological targets.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the major biological activities associated with substituted isoquinolin-1(2H)-ones. We will delve into the mechanistic underpinnings of their action, present key structure-activity relationship (SAR) insights, and provide robust, field-proven experimental protocols for their evaluation. The narrative is structured not by a rigid template, but by the science itself, focusing on the most impactful and well-documented therapeutic areas where these compounds have shown significant promise.

Anticancer Activity: The Vanguard of PARP Inhibition

Perhaps the most significant therapeutic application of the isoquinolin-1(2H)-one scaffold is in oncology, primarily through the potent inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[4][5]

Mechanism of Action: Exploiting Synthetic Lethality

PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[6] In a healthy cell, if PARP-1 is inhibited, these SSBs can persist and, during DNA replication, degenerate into more lethal double-strand breaks (DSBs). These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway.

However, certain cancers, notably those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these cancer cells, the inhibition of PARP-1 creates a state of "synthetic lethality." The cell is unable to repair SSBs (due to PARP inhibition), leading to the formation of DSBs, which it also cannot repair (due to HR deficiency). This catastrophic level of DNA damage triggers apoptosis and selective cancer cell death, while leaving healthy cells (with a functional HR pathway) largely unharmed.[6] The isoquinolin-1(2H)-one core serves as a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, effectively blocking the catalytic activity of PARP-1.[7]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. fujc.pp.ua [fujc.pp.ua]

- 4. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CA2762226A1 - Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors - Google Patents [patents.google.com]

- 6. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 4-Aminoisoquinolin-1(2H)-one: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract: The 4-aminoisoquinolin-1(2H)-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural architecture, featuring a rigid bicyclic system, a lactam moiety, and a strategically positioned amino group, makes it an exceptional template for designing potent and selective modulators of various biological targets. This guide provides an in-depth analysis of this scaffold, beginning with its fundamental structural and electronic properties. We will explore modern, efficient synthetic strategies for its construction, with a focus on transition-metal-catalyzed reactions that offer high regioselectivity and functional group tolerance. The core of this whitepaper is dedicated to the scaffold's diverse applications in drug discovery, particularly in the development of inhibitors for protein kinases and DNA damage response proteins like Poly (ADP-ribose) polymerase (PARP). Through detailed discussion of structure-activity relationships (SAR), illustrative case studies, and step-by-step protocols, this document serves as a comprehensive resource for researchers and drug development professionals aiming to leverage the therapeutic potential of the this compound scaffold.

The this compound Core: A Privileged Structure

Nitrogen-containing heterocycles are the cornerstone of medicinal chemistry, with isoquinoline and its derivatives being found in a vast array of natural products and synthetic therapeutic agents.[1][2] The isoquinolin-1(2H)-one substructure, a lactam derivative of isoquinoline, is particularly noteworthy as it is a core component of numerous bioactive molecules.[1]

The this compound isomer distinguishes itself through a unique combination of features that are highly advantageous for drug design:

-

Hydrogen Bonding Capability: The scaffold presents multiple points for hydrogen bonding. The lactam N-H group acts as a donor, the lactam carbonyl as an acceptor, and the C4-amino group can function as both a donor and an acceptor. This allows for strong and specific interactions within protein binding pockets.

-

Structural Rigidity: The fused bicyclic system provides a rigid, planar core, which reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. This rigidity also provides a well-defined vector for positioning substituents in specific regions of a binding site.

-

Synthetic Tractability: As will be discussed, modern synthetic methods have made this and related scaffolds readily accessible, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.[3]

These characteristics establish this compound not merely as another heterocycle, but as a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of biological target, serving as an excellent starting point for drug discovery campaigns.[4]

Synthesis of the this compound Scaffold

The ability to efficiently and reliably construct the core scaffold is paramount for any medicinal chemistry program. While classical methods exist, modern transition-metal catalysis has revolutionized the synthesis of isoquinolones. A particularly elegant and powerful approach is the rhodium(III)-catalyzed C–H bond functionalization and annulation of amides with ynamides.[3]

The causality behind this choice of methodology lies in its efficiency and selectivity. The amide group of the starting material acts as an internal directing group, guiding the rhodium catalyst to activate a specific C-H bond on the phenyl ring. This ortho-C-H activation ensures high regioselectivity, a common challenge in aromatic chemistry. The subsequent annulation (ring-forming) reaction with an ynamide proceeds smoothly to construct the isoquinolone core in a single, atom-economical step.

Caption: Rh(III)-Catalyzed Synthesis Workflow.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a this compound Derivative[3]

This protocol is a representative example based on established literature.

-

Preparation: To an oven-dried Schlenk tube, add the N-(pivaloyloxy)-amide (0.2 mmol, 1.0 equiv.), the ynamide (0.24 mmol, 1.2 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%).

-

Solvent Addition: Evacuate and backfill the tube with argon three times. Add 1,2-dichloroethane (DCE) (1.0 mL) via syringe.

-

Reaction: Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C. Stir for 12 hours.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired this compound product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Key Therapeutic Applications and Biological Targets

The versatility of the this compound scaffold allows it to be adapted for a wide range of biological targets, primarily in oncology and immunology.

Inhibition of Protein Kinases

Protein kinases are a major class of drug targets, and the 4-aminoquinoline/quinazoline scaffold is a well-established "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region.[5][6] The this compound core mimics this interaction pattern effectively.

Case Study: Targeting Receptor-Interacting Protein Kinase 2 (RIPK2)

RIPK2 is a critical kinase in the NOD-like receptor signaling pathway, which plays a vital role in the innate immune response.[7] Dysregulation of this pathway is implicated in inflammatory diseases. A series of 4-aminoquinoline-based derivatives were designed and synthesized as potent RIPK2 inhibitors.[7] The core principle is directly applicable to the this compound scaffold. The amino group at the C4 position acts as the primary anchor, forming hydrogen bonds with the kinase hinge, while substituents on this amino group and on the quinoline ring explore adjacent hydrophobic pockets to achieve potency and selectivity.

Caption: Inhibition of the NOD2-RIPK2 Signaling Pathway.

Table 1: Representative SAR Data for Quinoline-Based RIPK2 Inhibitors[7]

| Compound ID | R (Substitution at C6) | R' (4-Anilino Substituent) | RIPK2 IC₅₀ (nM) |

| 1 | -Br | Phenyl | 54.8 ± 3.4 |

| 2 | -Br | 3-methoxyphenyl | 10.7 ± 0.1 |

| 3 | -CN | 3-methoxyphenyl | 6.0 ± 1.5 |

| 4 | -Cyclopropyl | 3-methoxyphenyl | 3.6 ± 1.4 |

| 5 | -Phenyl | 3-methoxyphenyl | 1.5 ± 0.3 |

This table is adapted from data on 4-aminoquinolines to illustrate SAR principles directly relevant to the this compound scaffold.

Targeting the DNA Damage Response (DDR)